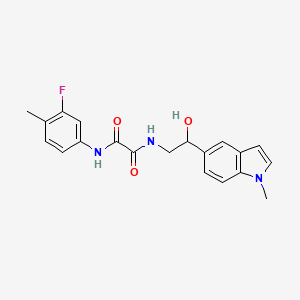

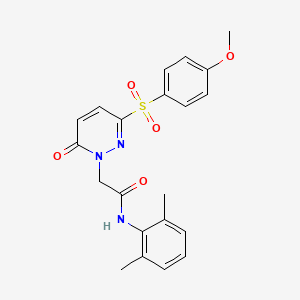

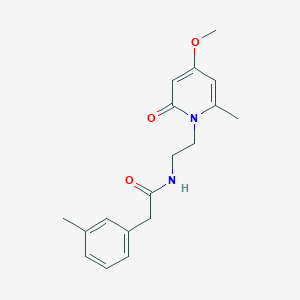

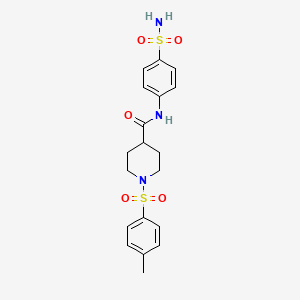

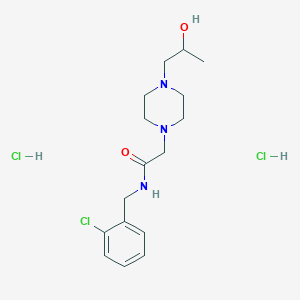

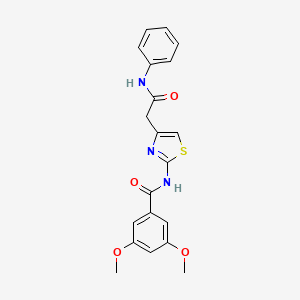

![molecular formula C17H17N3O2S B2933749 1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899732-57-1](/img/structure/B2933749.png)

1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors followed by cyclization . For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyridine ring . The exact structure of “1,3-dimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen

Photophysical Properties and pH-Sensing Application The synthesis of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives showcases a potential application in developing colorimetric pH sensors and logic gates. These derivatives demonstrate solid-state fluorescence and positive solvatochromism, indicating their utility in photophysical studies and as novel pH-responsive materials. The ability of these compounds to undergo reversible protonation, resulting in dramatic color changes, underscores their potential in pH sensing and electronic applications (Yan et al., 2017).

Polyfunctional Fused Heterocyclic Compounds Research into the reactivity of indene‐1,3‐diones with amino-thioxopyrimidines highlights the synthesis of complex fused heterocyclic structures. These compounds contribute to the diversity of heterocyclic chemistry and potentially offer new pathways for the development of pharmaceuticals and materials with unique properties (Hassaneen et al., 2003).

Regioselective Synthesis of Pyrimidine Diones The thermal [3+3] sigmatropic rearrangement of uracils has been employed for the regioselective synthesis of pyrano and furo pyrimidine diones. This methodology could serve as a foundation for the synthesis of novel nucleoside analogs or bioactive compounds with potential applications in medicinal chemistry (Majumdar & Das, 1997).

Synthesis of Pyrido Pyrimidines and Bis-Derivatives The efficient synthesis of pyrido-pyrimidines via a three-component reaction using a reusable catalyst under microwave irradiation presents a novel approach for constructing structurally diverse pyrimidine derivatives. This methodology emphasizes the advancement in green chemistry practices, offering a sustainable route to synthesize complex molecules with potential applications in drug discovery and material science (Rahmani et al., 2018).

Antibacterial Evaluation of Barbituric Acid Derivatives The synthesis and antibacterial evaluation of barbituric acid derivatives highlight the ongoing search for new antibacterial agents. By modifying the pyrimidine core, researchers aim to discover compounds with enhanced activity against various bacterial strains, addressing the urgent need for novel antibiotics in the face of growing antibiotic resistance (Shukla et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Pyrido[2,3-d]pyrimidines are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for specific applications .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(2-phenylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-19-15-14(16(21)20(2)17(19)22)13(8-10-18-15)23-11-9-12-6-4-3-5-7-12/h3-8,10H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCGFCBDLVMURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)